molecular formula C15H13N3O4S B1392913 Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1261365-63-2

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No. B1392913
M. Wt: 331.3 g/mol
InChI Key: NENJLLIGIYJWLO-UHFFFAOYSA-N
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Description

“Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a unique chemical compound with the empirical formula C15H13N3O4S . It has a molecular weight of 331.35 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is complex, with a pyrimidine ring fused to a pyrrole ring . The compound also contains a tosyl group and a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a solid compound . Its SMILES string is COC(=O)c1ncnc2n(ccc12)S(=O)(=O)c3ccc©cc3 .

Scientific Research Applications

    Antitubercular Agents

    • Field : Medical Science, specifically in the treatment of Tuberculosis .
    • Application : This compound has been explored as a potential antitubercular agent . A library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized to provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .
    • Methods : The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .
    • Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative was N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

    JAK1 Inhibitor

    • Field : Biochemistry, specifically in the development of enzyme inhibitors .
    • Application : This compound has been identified as a potential JAK1 selective inhibitor .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

The compound is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

Future Directions

The future directions for “Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” and related compounds could involve further investigation into their antiviral properties . These compounds could potentially be developed into effective treatments for diseases caused by flaviviruses .

properties

IUPAC Name

methyl 7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENJLLIGIYJWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679102
Record name Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

CAS RN

1261365-63-2
Record name Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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